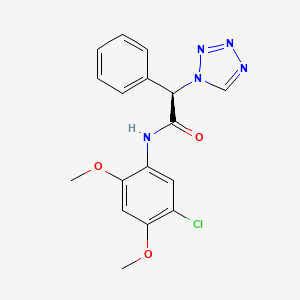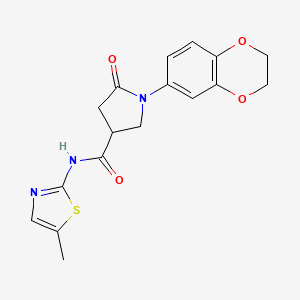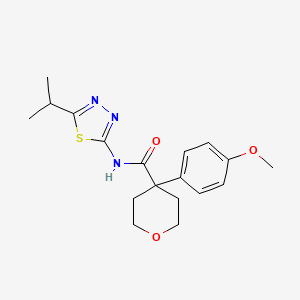![molecular formula C24H27NO6S B11015679 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11015679.png)
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate: is a chemical compound with the following molecular formula:
C25H29NO6S
. It is a yellow solid with a melting point of 165–167°C . Now, let’s explore its synthesis, reactions, applications, and more.Méthodes De Préparation
Synthetic Routes:: The synthetic route for this compound involves the coupling of a chromone derivative with an amino acid derivative. Specific details on the synthetic steps and intermediates are available in research literature .
Reaction Conditions:: The reaction typically occurs under mild conditions, utilizing appropriate catalysts and solvents. The specific conditions may vary depending on the synthetic approach.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound for scientific investigations.
Analyse Des Réactions Chimiques
Reaction Types::
Substitution Reactions: The compound may undergo nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction Reactions: The carbonyl group (oxo) can participate in redox reactions.
Nucleophilic Substitution: Amines, alkoxides, or other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Major Products:: The major products depend on the specific reaction conditions. For example, nucleophilic substitution may yield derivatives with modified side chains.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: As a building block for designing novel molecules.
Biology: Investigating biological interactions and potential drug targets.
Medicine: Exploring its pharmacological properties.
Industry: Potential use in materials science or organic synthesis.
Mécanisme D'action
The exact mechanism of action remains an active area of research. it likely interacts with specific cellular targets, affecting biological processes.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, this compound’s unique structure sets it apart. Similar compounds include related chromones and sulfonamides.
Propriétés
Formule moléculaire |
C24H27NO6S |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
(4-methyl-2-oxo-3-propylchromen-7-yl) 4-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C24H27NO6S/c1-4-6-21-17(3)20-13-10-18(15-22(20)31-24(21)27)30-23(26)7-5-14-25-32(28,29)19-11-8-16(2)9-12-19/h8-13,15,25H,4-7,14H2,1-3H3 |
Clé InChI |
OEFVSEILNUEPRT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)CCCNS(=O)(=O)C3=CC=C(C=C3)C)OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-propyl-2-[(trichloroacetyl)amino]benzamide](/img/structure/B11015607.png)

![4-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11015610.png)
![6-(furan-2-yl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B11015612.png)
![6-(3-bromophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11015614.png)
![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide](/img/structure/B11015620.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11015627.png)

![methyl 4-{[7-[(2-chloro-6-fluorobenzyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B11015645.png)
![N-[2-(butan-2-yl)phenyl]-2,2-dichloroacetamide](/img/structure/B11015646.png)
![3-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B11015652.png)
![(2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-methylbutanoic acid](/img/structure/B11015665.png)
